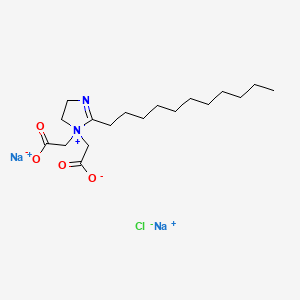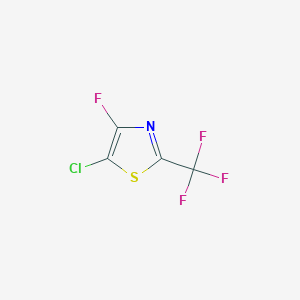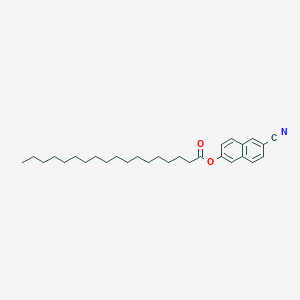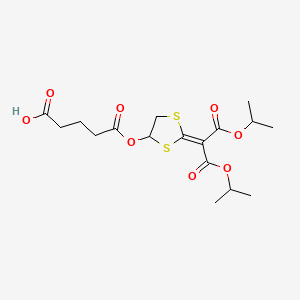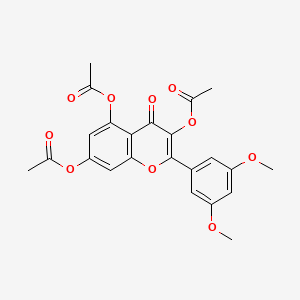![molecular formula C13H26IN B14563275 2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide CAS No. 61589-05-7](/img/structure/B14563275.png)
2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide is a chemical compound known for its unique spiro structure. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the azonia group and the iodide ion makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide typically involves the reaction of a spiro compound precursor with an appropriate alkylating agent. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of a solvent such as methanol and a catalyst like Raney nickel to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide involves its interaction with specific molecular targets. The azonia group can interact with biological molecules, leading to inhibition or activation of certain pathways. The iodide ion may also play a role in the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
What sets 2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide apart from similar compounds is its specific structural configuration and the presence of the iodide ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61589-05-7 |
|---|---|
Molecular Formula |
C13H26IN |
Molecular Weight |
323.26 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yl-2-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C13H26N.HI/c1-12(2)14(3)10-9-13(11-14)7-5-4-6-8-13;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OJZGREJPTFAKDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+]1(CCC2(C1)CCCCC2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14563193.png)
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-2-[(2-hydroxyethyl)amino]-4-methyl-6-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14563195.png)
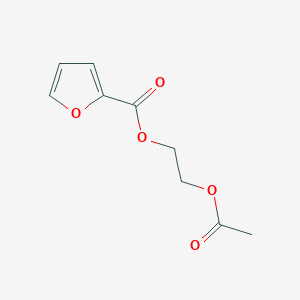
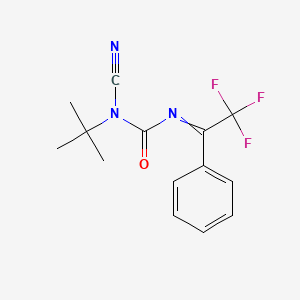
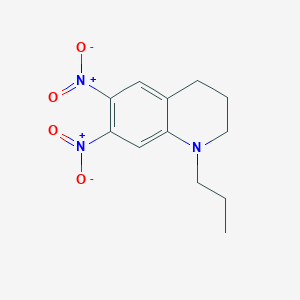
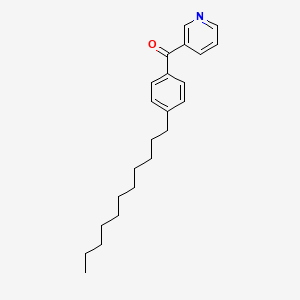
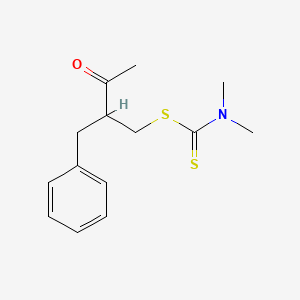
![Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate](/img/structure/B14563227.png)
